molecular formula C8H8ClN3O2 B13172114 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13172114
M. Wt: 213.62 g/mol
InChI Key: RNGHCRPIHWAZDL-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a chloro substituent at position 4, a 3-hydroxyazetidinyl group at position 6, and a carbaldehyde functional group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The carbaldehyde group enables further derivatization via nucleophilic additions or condensations, while the 3-hydroxyazetidine moiety introduces polarity and hydrogen-bonding capabilities, influencing solubility and molecular interactions .

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H8ClN3O2/c9-7-6(3-13)8(11-4-10-7)12-1-5(14)2-12/h3-5,14H,1-2H2

InChI Key

RNGHCRPIHWAZDL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C(=NC=N2)Cl)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Amino or thio derivatives of the pyrimidine ring.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and hydroxyazetidinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The carbaldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at position 6, altering electronic, steric, and physicochemical properties.

Table 1: Structural Comparison of Pyrimidine-5-carbaldehyde Derivatives
Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties
Target Compound 3-hydroxyazetidin-1-yl C₈H₉ClN₃O₂ 241.64 (calc.) Compact polar group; H-bond donor/acceptor
4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde 4-(2-hydroxyethyl)piperazin-1-yl C₁₁H₁₅ClN₄O₂ 270.72 Bulky, hydrophilic; enhanced solubility
4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde 3-hydroxy-3-methylazetidin-1-yl C₉H₁₀ClN₃O₂ 227.65 (calc.) Steric hindrance from methyl; reduced polarity
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde Dimethylamino C₇H₈ClN₃O 185.61 Electron-donating; lower polarity
4-Chloro-6-(4-trifluoromethoxyphenylamino)pyrimidine-5-carbaldehyde 4-trifluoromethoxyphenylamino C₁₂H₈ClF₃N₃O₂ 330.66 (calc.) Lipophilic; strong electron-withdrawing effects

Electronic and Steric Effects

  • Hydroxyazetidine vs. Piperazine : The 3-hydroxyazetidine group (target compound) is smaller and less conformationally flexible than the 4-(2-hydroxyethyl)piperazine analog , reducing steric hindrance but limiting solubility compared to the bulkier, more hydrophilic piperazine derivative.
  • Hydroxyazetidine vs. Dimethylamino: Replacing hydroxyazetidine with dimethylamino (as in ) removes hydrogen-bonding capacity, increasing lipophilicity and electron density at the pyrimidine core.
  • Aryl vs. Aliphatic Substituents: The 4-trifluoromethoxyphenylamino group introduces aromaticity and strong electron-withdrawing effects, contrasting with the electron-donating nature of aliphatic substituents like hydroxyazetidine.

Physicochemical Properties

  • Solubility: The hydroxyazetidine and hydroxyethyl piperazine derivatives exhibit higher water solubility due to polar functional groups, whereas trifluoromethoxyphenyl and dimethylamino analogs are more lipophilic .
  • Reactivity : The carbaldehyde group in all analogs allows for reactions with nucleophiles (e.g., Grignard reagents or amines). However, steric hindrance from 3-methylazetidine or aryl groups may slow reaction kinetics compared to the unhindered target compound.

Biological Activity

4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a hydroxyl azetidine moiety, suggesting possible interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the chloro and hydroxyl groups may enhance its binding affinity to specific receptors or enzymes, potentially modulating their activity.

Antimicrobial Properties

Several studies have indicated that pyrimidine derivatives exhibit antimicrobial activity. For instance, compounds similar to 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde have shown effectiveness against a range of bacterial strains. A notable study demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations, suggesting that this compound may share similar properties .

Anticancer Activity

Emerging research indicates that pyrimidine derivatives can act as inhibitors of protein kinases involved in cancer progression. For example, compounds with structural similarities have been reported to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in tumor growth and metastasis. This inhibition can lead to reduced cell proliferation in cancer cell lines, highlighting the therapeutic potential of this compound in oncology .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including those related to 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde. The results showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Inhibition of Kinase Activity : Another investigation focused on the anticancer properties of pyrimidine derivatives. The study found that compounds with similar functionalities inhibited EGFR activity by up to 70% in vitro, demonstrating potential for the treatment of cancers driven by this pathway .

Data Summary Table

Biological ActivityTargetEffectivenessReference
AntimicrobialS. aureusMIC: 10-50 µg/mL
AnticancerEGFR MutantsInhibition: 70%

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde?

  • Methodology : The compound can be synthesized via sequential functionalization of pyrimidine cores. For example:

Chlorination : Introduce chlorine at position 4 using POCl₃ or other chlorinating agents under reflux conditions .

Azetidine Coupling : React the chlorinated intermediate with 3-hydroxyazetidine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C, 12–24 hours) .

Aldehyde Introduction : Use Vilsmeier-Haack formylation (POCl₃/DMF) at position 5 of the pyrimidine ring, ensuring regioselectivity by controlling temperature and stoichiometry .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side reactions.

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguity in azetidine orientation or aldehyde positioning .
  • NMR Analysis : Use 2D NMR (¹H-¹³C HSQC, NOESY) to confirm substituent connectivity. For example, NOE correlations between the azetidine protons and pyrimidine protons can clarify spatial arrangement .
  • IR Spectroscopy : Verify aldehyde functionality via characteristic C=O stretching (~1700 cm⁻¹) and hydroxyazetidine O-H stretch (~3200–3500 cm⁻¹) .

Q. What solvent systems are optimal for purification and crystallization?

  • Methodology :

  • Recrystallization : Use ethyl acetate/hexane mixtures (3:1) for high-purity crystals.
  • Column Chromatography : Employ silica gel with gradient elution (DCM:MeOH 95:5 to 90:10) to separate polar byproducts .

Advanced Research Questions

Q. How does the hydroxyazetidine moiety influence reactivity in cross-coupling reactions?

  • Methodology :

  • Buchwald-Hartwig Amination : Test the azetidine’s NH group as a directing agent for Pd-catalyzed couplings. Monitor steric hindrance from the hydroxy group using DFT calculations .
  • Kinetic Studies : Compare reaction rates with/without hydroxyazetidine to assess electronic effects (e.g., Hammett plots) .
    • Data Interpretation : Contrast results with analogous pyrolidine or piperidine derivatives to isolate steric vs. electronic contributions.

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Case Study : If antibacterial assays show inconsistent IC₅₀ values:

Re-evaluate Assay Conditions : Test solubility in DMSO/PBS mixtures to rule out aggregation artifacts .

Metabolic Stability : Use LC-MS to check for aldehyde oxidation or azetidine ring-opening in cell media .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the aldehyde with a carboxylic acid) to isolate bioactive motifs .

Q. How can computational modeling predict regioselectivity in further functionalization?

  • Methodology :

  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots on the pyrimidine ring .
  • Docking Studies : Model interactions with target enzymes (e.g., kinases) to prioritize functionalization sites for enhanced binding .

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